molecular formula C16H28Cl2N2O2 B2525823 1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride CAS No. 352458-20-9

1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride

Cat. No.: B2525823
CAS No.: 352458-20-9
M. Wt: 351.31
InChI Key: JYBOJHJSXNSEDC-UHFFFAOYSA-N
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Description

1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes an ethylphenoxy group and a methylpiperazinyl group

Preparation Methods

The synthesis of 1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:

    Formation of the ethylphenoxy intermediate: This involves the reaction of 4-ethylphenol with an appropriate halogenating agent to form 4-ethylphenoxy halide.

    Formation of the piperazinyl intermediate: This involves the reaction of 4-methylpiperazine with an appropriate alkylating agent to form 4-methylpiperazinyl alkyl halide.

    Coupling reaction: The two intermediates are then coupled under suitable conditions to form the final product, 1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol.

    Dihydrochloride formation: The final product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification systems.

Chemical Reactions Analysis

1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazinyl group, using reagents like alkyl halides or sulfonates.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ether or amine bonds.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride can be compared with other similar compounds, such as:

    1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: The non-dihydrochloride form of the compound, which may have different solubility and stability properties.

    1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-one: A ketone derivative that may exhibit different reactivity and biological activity.

    1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-amine: An amine derivative that may have different pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.2ClH/c1-3-14-4-6-16(7-5-14)20-13-15(19)12-18-10-8-17(2)9-11-18;;/h4-7,15,19H,3,8-13H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBOJHJSXNSEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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